Methoxyeugenol 4-O-rutinoside is a phenolic compound belonging to the class of organic compounds known as methoxyphenols. It is characterized by its sweet, bacon-like, and burnt taste. This compound has been detected in various herbs and spices, indicating its potential as a biomarker for the consumption of these foods. Methoxyeugenol 4-O-rutinoside is also known for its presence in the bark of Daphniphyllum angustifolium, a plant from which it can be extracted .
The synthesis of Methoxyeugenol 4-O-rutinoside can be achieved through various methods, including:
The extraction process typically involves:
The molecular structure of Methoxyeugenol 4-O-rutinoside features:
Methoxyeugenol 4-O-rutinoside may undergo various chemical reactions typical for phenolic compounds:
Such reactions can be facilitated under specific conditions such as pH adjustments or the presence of catalysts, which influence the reaction pathways and product yields.
The mechanism of action for Methoxyeugenol 4-O-rutinoside involves its interaction with biological systems:
Research indicates that compounds similar to Methoxyeugenol exhibit significant biological activity, supporting its potential therapeutic applications .
While specific physical properties such as melting point and boiling point are not readily available for Methoxyeugenol 4-O-rutinoside, general characteristics include:
Key chemical properties include:
Relevant data regarding its interactions and stability can be derived from studies on similar phenolic compounds .
Methoxyeugenol 4-O-rutinoside has various scientific uses:
Its presence in medicinal plants underscores its significance in traditional medicine and potential applications in modern therapeutics .
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